molecular formula C12H11NO4 B8562987 Benzyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Benzyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B8562987
M. Wt: 233.22 g/mol
InChI Key: SCCPFLVTYGOPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound that features a pyrroline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and oxo groups in the pyrroline ring makes it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of a suitable pyrroline precursor with benzyl alcohol under specific conditions. One common method involves the esterification of 4-Hydroxy-2-oxo-3-pyrroline-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Benzyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The presence of the hydroxyl and oxo groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and oxo functional group arrangement but differ in the ring structure.

    4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another compound with similar functional groups but a different core structure.

Uniqueness: Benzyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific pyrroline ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

benzyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C12H11NO4/c14-10-6-11(15)13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-6,14H,7-8H2

InChI Key

SCCPFLVTYGOPBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)N1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.